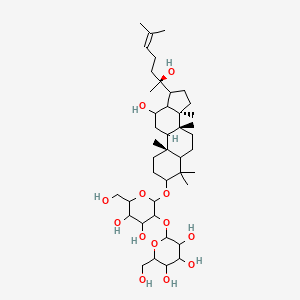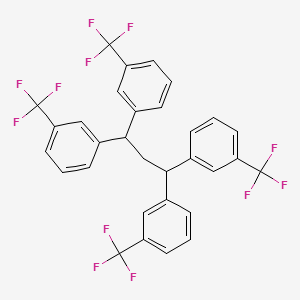
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane is a complex organic compound characterized by the presence of four trifluoromethylphenyl groups attached to a propane backbone. This compound is notable for its unique structural features and its applications in various scientific fields.
Preparation Methods
The synthesis of 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane typically involves the use of boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction conditions are carefully controlled to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomolecules.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in complex chemical reactions, influencing the behavior of other molecules in its vicinity. Its non-coordinating anion properties make it particularly useful in catalytic systems where minimal interference with the metal center is required .
Comparison with Similar Compounds
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane can be compared with other similar compounds, such as:
Tetrakis(pentafluorophenyl)borate: Known for its weakly coordinating anion properties.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Another compound with similar structural features and applications.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: Used to minimize cation-anion attraction and prevent crystal structure formation.
These compounds share some similarities in their structural features and applications, but this compound stands out due to its unique combination of properties and its versatility in various scientific fields.
Properties
Molecular Formula |
C31H20F12 |
|---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-[1,3,3-tris[3-(trifluoromethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C31H20F12/c32-28(33,34)22-9-1-5-18(13-22)26(19-6-2-10-23(14-19)29(35,36)37)17-27(20-7-3-11-24(15-20)30(38,39)40)21-8-4-12-25(16-21)31(41,42)43/h1-16,26-27H,17H2 |
InChI Key |
XPCWOGAPWBULKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


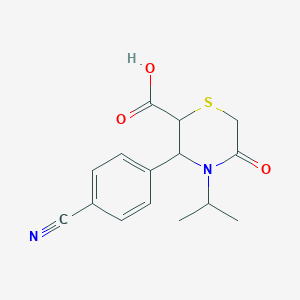
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)

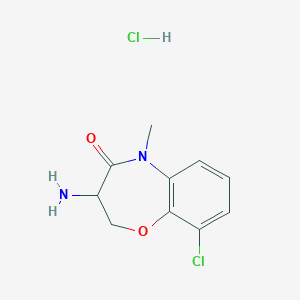
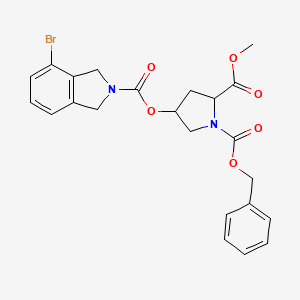
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
